

TTP-8307: Direct Engagement of Oxysterol-Binding Protein (OSBP) Confirmed

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Compound of Interest

Compound Name: TTP-8307

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A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of experimental data confirming Oxysterol-binding protein (OSBP) as the direct molecular target of the antiviral compound **TTP-8307**. Through a comparison with other known OSBP inhibitors, itraconazole (ITZ) and OSW-1, this document elucidates the evidence supporting this direct interaction and its functional consequences on viral replication.

Comparative Analysis of OSBP Inhibitors

The antiviral activity of **TTP-8307** stems from its direct inhibition of OSBP, a lipid transfer protein crucial for the replication of various viruses, including enteroviruses.^{[1][2][3]} The following table summarizes the quantitative data comparing **TTP-8307** with other well-characterized OSBP inhibitors.

Parameter	TTP-8307	Itraconazole (ITZ)	OSW-1	References
Direct OSBP Inhibition (Sterol Transfer)	Inhibition observed at 1 μ M	IC50: ~200 nM	Ki: ~16 nM	^[4]
Antiviral Efficacy (EC50 against Enteroviruses)	1.2 μ M (CVB3)	0.12 - 1.81 μ M	2.4 - 9.4 nM	^{[5][6]}

Experimental Evidence for Direct OSBP Targeting

The confirmation of OSBP as the direct target of **TTP-8307** is supported by a series of key experiments. These assays, detailed below, demonstrate the compound's ability to interfere with OSBP's lipid transfer function and its interaction with partner proteins.

In Vitro OSBP-Mediated Sterol Transfer Assay

This assay directly measures the ability of OSBP to transfer sterols between two distinct lipid bilayer populations, mimicking the endoplasmic reticulum (ER) and the Golgi apparatus. The inhibition of this process by a compound provides strong evidence for its direct action on OSBP.

Experimental Protocol:

- **Liposome Preparation:**
 - Donor Liposomes (ER-mimicking): Prepared with a lipid composition including a fluorescent sterol analog, dehydroergosterol (DHE).
 - Acceptor Liposomes (Golgi-mimicking): Prepared with a distinct lipid composition.
- **Protein Reconstitution:** Purified recombinant OSBP and its ER-anchoring protein, VAP-A, are incubated with the liposome populations.
- **Inhibition Assay:** **TTP-8307** or other compounds are added to the mixture at varying concentrations.
- **Measurement of Sterol Transfer:** The transfer of DHE from donor to acceptor liposomes is monitored over time by measuring the change in fluorescence resonance energy transfer (FRET) between DHE and a fluorescently labeled phospholipid within the donor liposome.
- **Data Analysis:** The rate of sterol transfer in the presence of the inhibitor is compared to the control (DMSO) to determine the extent of inhibition. An IC₅₀ value can be calculated from a dose-response curve.

In the case of **TTP-8307**, studies have demonstrated a significant reduction in OSBP-mediated DHE transfer at a concentration of 1 μ M.[\[2\]](#)[\[4\]](#)

Bimolecular Fluorescence Complementation (BiFC) Assay

This cell-based assay is employed to visualize the interaction between OSBP and its ER-resident partner protein, VAP-A, in living cells. A reduction in the BiFC signal upon compound treatment suggests that the compound binds to OSBP and induces a conformational change that affects its interaction with VAP-A.

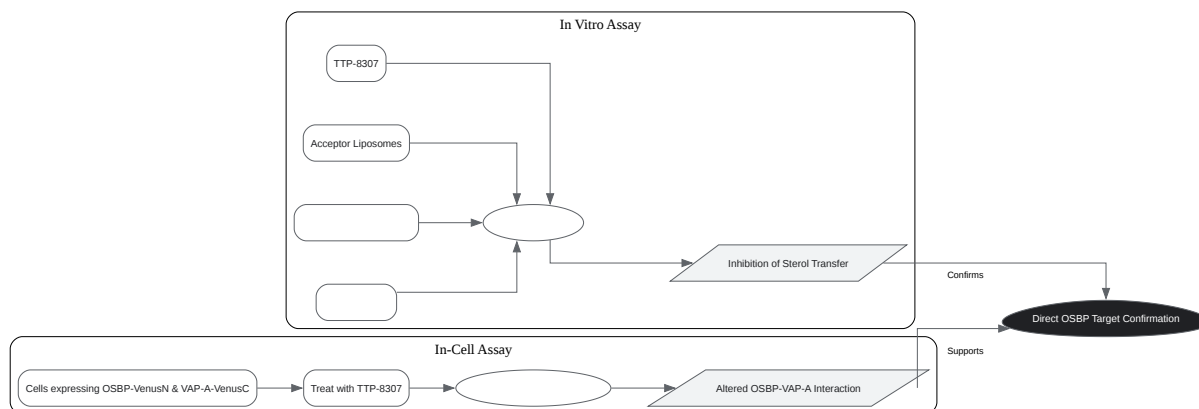
Experimental Protocol:

- **Plasmid Construction:** Two constructs are generated: one encoding OSBP fused to the N-terminal fragment of a fluorescent protein (e.g., Venus) and another encoding VAP-A fused to the C-terminal fragment of the same fluorescent protein.
- **Cell Transfection:** Mammalian cells are co-transfected with both plasmids.
- **Compound Treatment:** The transfected cells are treated with **TTP-8307**, a known OSBP ligand, or a vehicle control.
- **Fluorescence Microscopy:** The cells are imaged using a fluorescence microscope to detect the reconstituted fluorescence signal, which indicates a close proximity between OSBP and VAP-A.
- **Image Analysis:** The intensity and localization of the BiFC signal are quantified to assess the effect of the compound on the OSBP-VAP-A interaction.

Studies have shown that **TTP-8307** can modulate the OSBP-VAP-A interaction, further supporting its direct engagement with OSBP.^[2]

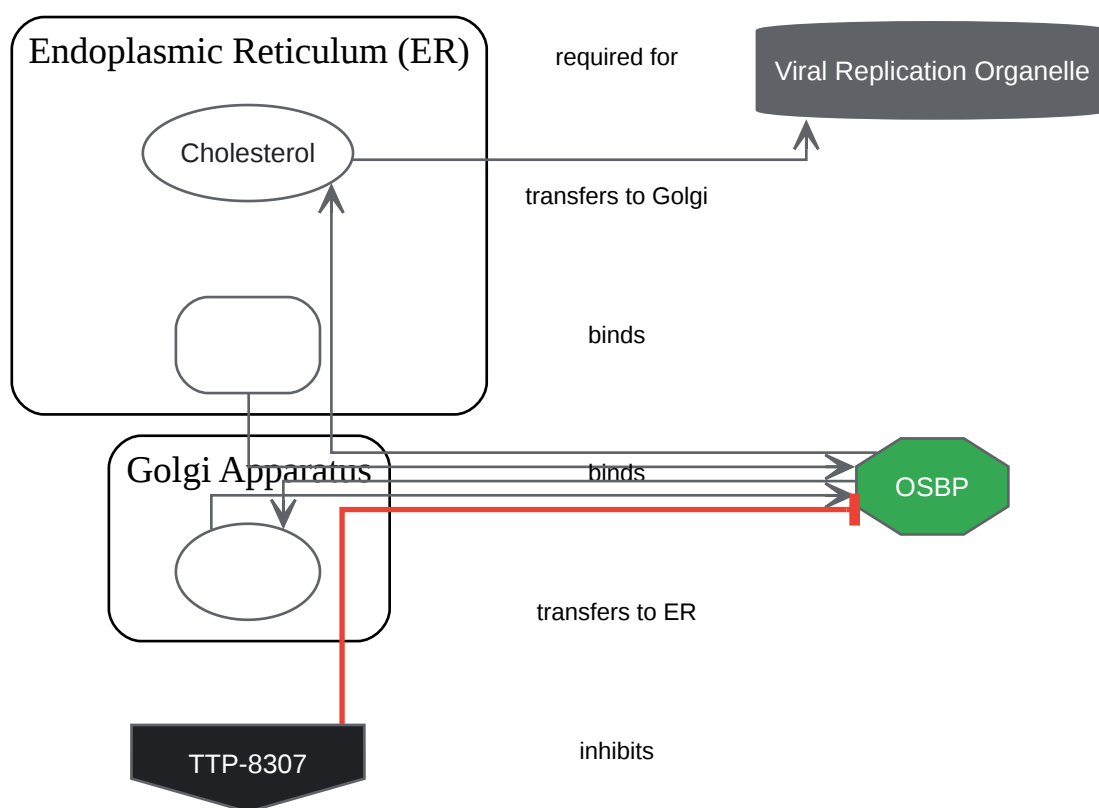
Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow to confirm **TTP-8307**'s direct targeting of OSBP and the signaling pathway involved.



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Caption: Experimental workflow confirming **TTP-8307** directly targets OSBP.



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Caption: OSBP-mediated lipid exchange pathway and its inhibition by **TTP-8307**.

Conclusion

The collective evidence from in vitro biochemical assays and cell-based studies strongly supports the conclusion that OSBP is the direct molecular target of **TTP-8307**. By inhibiting the lipid transfer function of OSBP, **TTP-8307** disrupts a critical host pathway that is hijacked by various viruses for their replication. This targeted mechanism of action distinguishes **TTP-8307** and provides a solid foundation for its further development as a host-directed antiviral agent. The comparative data presented here offers a valuable resource for researchers in the field of virology and drug discovery.

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